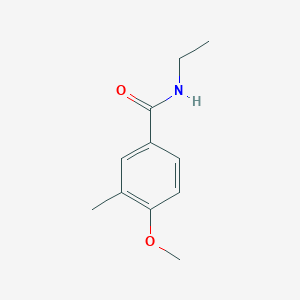

N-ethyl-4-methoxy-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-12-11(13)9-5-6-10(14-3)8(2)7-9/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWUCOMYAWXAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Aspects of Benzamide Formation

Established Synthetic Routes to N-ethyl-4-methoxy-3-methylbenzamide

The creation of this compound can be approached through several reliable synthetic pathways. These methods primarily involve the formation of an amide bond between a 4-methoxy-3-methylbenzoyl group and an ethylamino group. The choice of a specific route often depends on factors such as starting material availability, desired yield, and reaction conditions.

Amide Coupling Strategies

Amide coupling strategies represent the most direct methods for the formation of this compound. These methods involve the reaction of a carboxylic acid or its activated derivative with an amine.

The direct reaction between a carboxylic acid, in this case, 4-methoxy-3-methylbenzoic acid, and an amine, ethylamine (B1201723), to form an amide is a conceptually simple and atom-economical approach. sciepub.com However, this method typically requires high temperatures (often above 160°C) to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt, which forms through an initial acid-base reaction between the carboxylic acid and the amine. sciepub.comyoutube.com The removal of the water byproduct is also crucial to drive the equilibrium towards the amide product. sciepub.com

The mechanism of uncatalyzed direct amide formation is thought to involve a neutral pathway where the carboxylic acid may form a hydrogen-bonded dimer, which then reacts with the amine. rsc.org The reaction can be facilitated by using a Dean-Stark apparatus to azeotropically remove water. mdpi.com For instance, the direct amidation of benzoic acid with benzylamine (B48309) has been shown to proceed with moderate conversion when heated at reflux in p-xylene. rsc.org

Recent advancements have focused on the use of catalysts to promote direct amidation under milder conditions. Boric acid, for example, has been demonstrated to be an effective catalyst for the amidation of benzoic acid with benzylamine, significantly improving yields and reducing reaction times. sciepub.com

Table 1: Examples of Direct Amidation Reactions

| Carboxylic Acid | Amine | Catalyst/Conditions | Product | Yield | Reference |

| Benzoic Acid | Benzylamine | 1 mol% Boric Acid, Toluene, Reflux, 20h | N-benzylbenzamide | 89% | sciepub.com |

| Benzoic Acid | Benzylamine | p-xylene, Reflux | N-benzylbenzamide | 44% | rsc.org |

| 4-Chlorobenzoic Acid | Benzylamine | p-xylene, Reflux | N-benzyl-4-chlorobenzamide | 66% | rsc.org |

A more reactive approach to amide synthesis involves the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride. scribd.com In this method, 4-methoxy-3-methylbenzoic acid would first be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-methoxy-3-methylbenzoyl chloride. This acyl chloride is then reacted with ethylamine to produce this compound. scribd.comchemicalbook.com

The reaction between the acyl chloride and the amine is typically rapid and exothermic. chemicalbook.com It is often carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. scribd.com The base prevents the protonation of the amine reactant, which would render it non-nucleophilic.

The mechanism of this reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the amide bond. scribd.com

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Inexpensive, byproducts (SO₂ and HCl) are gaseous and easily removed. | Can be harsh for sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) | Milder than SOCl₂, byproducts are gaseous. | More expensive than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) | Effective for a wide range of carboxylic acids. | Solid, can be more difficult to handle. |

To circumvent the often harsh conditions of direct amidation or the need to isolate a reactive acyl chloride, a wide variety of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. bachem.comyoutube.com

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). bachem.commdpi.com These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide bond. nih.govnih.gov

For the synthesis of this compound, a suitable coupling reagent would be chosen based on factors like cost, efficiency, and ease of byproduct removal. For example, using a water-soluble carbodiimide (B86325) like EDC allows for easy removal of the urea (B33335) byproduct through aqueous workup. nih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and racemization, particularly in peptide synthesis. mdpi.com

Table 3: Common Coupling Reagents for Amide Synthesis

| Reagent | Class | Key Features | Reference |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Inexpensive, but byproduct (DCU) is insoluble. | mdpi.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Water-soluble byproduct, easy workup. | nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Phosphonium Salt | High coupling efficiency. | bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphonium Salt | Similar to BOP, often used in solid-phase synthesis. | bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Uronium/Aminium Salt | Popular, efficient, and fast reactions. | mdpi.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Uronium/Aminium Salt | Highly reactive, based on HOAt. | mdpi.comnih.gov |

Reductive Amination Approaches

Reductive amination offers an alternative pathway to N-substituted amides, starting from an aldehyde. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-methoxy-3-methylbenzaldehyde (B1345598) with ethylamine to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine, N-ethyl-4-methoxy-3-methylamine. Subsequent acylation of this secondary amine would be required to form the final benzamide (B126) product, which makes this a less direct route to the amide itself compared to coupling strategies.

However, reductive amination is a powerful tool for the synthesis of amines. masterorganicchemistry.com The reaction is typically carried out in a one-pot fashion, where the aldehyde, amine, and a reducing agent are mixed together. organic-chemistry.org A key advantage is the use of mild reducing agents that selectively reduce the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com

The mechanism involves the initial formation of a hemiaminal from the reaction of the aldehyde and amine, which then dehydrates to form the imine. The hydride from the reducing agent then attacks the electrophilic carbon of the imine, yielding the amine. youtube.com

While this route requires an additional acylation step to reach the target benzamide, the high efficiency and mild conditions of reductive amination make it a valuable strategy for synthesizing the precursor amine.

Multi-Step Synthesis of this compound Precursors

The successful synthesis of this compound relies on the availability of its key precursors: 4-methoxy-3-methylbenzoic acid and ethylamine.

Synthesis of 4-methoxy-3-methylbenzoic acid:

This precursor can be synthesized from commercially available starting materials. One common route involves the methylation of 3-hydroxy-4-methylbenzoic acid. Another approach starts from 4-methylbenzoic acid, which can be brominated and subsequently methoxylated. nih.gov

Synthesis of Ethylamine:

Ethylamine is a common industrial chemical and is readily available. On a laboratory scale, it can be prepared through various methods, including the reductive amination of acetaldehyde (B116499) or the Hofmann rearrangement of propanamide. youtube.com

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of substituted benzamides like this compound relies on a robust understanding of advanced organic chemistry principles. Modern synthetic approaches focus on efficiency, selectivity, and sustainability.

Exploration of Green Chemistry Principles in Benzamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce waste, avoid hazardous solvents, and improve energy efficiency. One prominent green method involves the direct amidation of carboxylic acids and amines using non-toxic, reusable catalysts. Boric acid, for instance, has been demonstrated as an effective catalyst for the reaction between a carboxylic acid and an amine or urea. sciepub.comyoutube.comsemanticscholar.org This approach often proceeds under solvent-free conditions, significantly reducing the environmental impact. semanticscholar.org

Another eco-friendly pathway utilizes enol esters, such as vinyl benzoate, as acyl donors for the N-benzoylation of amines. tandfonline.comtandfonline.com These reactions can be performed at room temperature without any solvent or additional activation, with the desired benzamides often isolated in high purity by simple crystallization. tandfonline.comtandfonline.com Furthermore, the use of ultrasonic irradiation in conjunction with reusable solid acid catalysts, such as zirconyl chloride supported on diatomaceous earth, has emerged as a rapid and efficient method for benzamide synthesis, often requiring shorter reaction times and occurring at room temperature. researchgate.net

Table 1: Effect of Boric Acid Catalyst Loading on Amide Synthesis

Reaction of benzoic acid and benzylamine. sciepub.com

| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1 | 20 | 89 |

| 2 | 10 | 8 | 88 |

| 3 | 25 | 8 | 85 |

| 4 | 50 | 5 | 79 |

Chemo- and Regioselectivity in Substituted Benzamide Synthesis

For a molecule with multiple functional groups and substitution patterns like this compound, achieving high chemo- and regioselectivity is paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of reaction on the aromatic ring.

The synthesis must selectively form the amide bond between 4-methoxy-3-methylbenzoic acid and ethylamine without affecting other parts of the molecule. In cases where the aromatic ring is constructed or modified during the synthesis, controlling the position of the substituents is critical. For example, in electrophilic aromatic substitution reactions, the existing methoxy (B1213986) and methyl groups on the benzoic acid precursor would direct incoming electrophiles to specific positions. Direct amidation of a pre-existing substituted benzoic acid is the most straightforward route, ensuring perfect regiochemical control.

In more complex syntheses, modern catalytic systems have been developed to achieve high selectivity. mdpi.comburleylabs.co.uk For instance, direct C-H functionalization reactions can be guided by directing groups within the molecule to achieve specific substitutions that would be difficult using classical methods. The amide functionality itself can act as a directing group in processes like ortho-lithiation, guiding metallation and subsequent reaction to the position adjacent to the amide-bearing carbon. nih.govresearchgate.net Research has also focused on tandem reactions where multiple bond-forming events occur in a controlled sequence, ensuring the desired chemo- and regiochemical outcome. burleylabs.co.uk

Table 2: Regioselectivity in the Synthesis of Substituted Benzamides via Electrophilic Aromatic Substitution

Reaction of various arenes with cyanoguanidine and triflic acid. nih.gov

| Arene Substrate | Product(s) | Total Yield (%) | Major Regioisomer |

|---|---|---|---|

| Benzene (B151609) | Benzamide | 56 | N/A |

| Toluene | Methylbenzamides | 60 | para (4:1 p:o) |

| Anisole (B1667542) | Methoxybenzamides | 70 | para (19:1 p:o) |

| Chlorobenzene | Chlorobenzamides | 55 | para (19:1 p:o) |

Optimization of Reaction Parameters for Yield and Purity

A case study on amide synthesis showed that increasing reaction time does not always lead to a better outcome. biotage.com While short reaction times of 2 to 5 minutes produced the highest purity product, extending the time to 15 minutes resulted in a darker reaction mixture, an increase in the number of by-products, and a decrease in the final product's purity after chromatographic separation. biotage.com This highlights a common trade-off in synthesis: the balance between achieving complete conversion of starting materials and minimizing the degradation of the product or the formation of impurities over extended reaction times. biotage.com The choice of solvent is also critical, as it affects the solubility of reactants and can influence the reaction pathway and rate.

Table 3: Impact of Reaction Time on Amide Synthesis Yield and Purity

Synthesis of 2-amino-N-benzylbenzamide. biotage.com

| Reaction Time (min) | Crude Yield (mg) | Yield after Normal-Phase Chromatography (%) | Final Purity after Reversed-Phase Chromatography (%) |

|---|---|---|---|

| 2 | 454 | 56 | 99.2 |

| 5 | 586 | 43 | 98.5 |

| 10 | 523 | 59 | 96.8 |

| 15 | 511 | 64 | 95.7 |

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for derivatization to generate analogues with potentially different properties. The most accessible sites for modification are the N-ethyl group and the 4-methoxy substituent.

Modification of the N-Ethyl Group

The N-ethyl group can be altered by employing different primary amines during the initial synthesis or by post-synthesis modification of the amide. N-alkylation of a pre-formed primary benzamide (N-H) provides a versatile route to a variety of N-substituted analogues. A notable method is the palladium-catalyzed "borrowing hydrogen" strategy, where primary alcohols serve as the alkylating agents. researchgate.net This process is atom-economical, releasing only water as a by-product, and can be used to introduce a wide range of N-alkyl groups. researchgate.net

Alternatively, for precise modifications such as converting the N-ethyl group to an N-methyl-N-ethyl tertiary amide, selective N-methylation can be performed. acs.org The choice of N-substituent can be critical, as steric effects of the N-alkyl group can influence the reactivity of the molecule in subsequent reactions. mdpi.com

Table 4: Scope of Palladium-Catalyzed N-Alkylation of Benzamides with Alcohols

Selected results showing the versatility of the alcohol coupling partner. researchgate.net

| Amide | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Benzamide | Benzyl alcohol | N-benzylbenzamide | 92 |

| Benzamide | 4-Methoxybenzyl alcohol | N-(4-methoxybenzyl)benzamide | 89 |

| Benzamide | 1-Phenylethanol | N-(1-phenylethyl)benzamide | 85 |

| 4-Chlorobenzamide | Benzyl alcohol | N-benzyl-4-chlorobenzamide | 90 |

Manipulation of the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring is a key functional group that can be chemically manipulated. The most common transformation is ether cleavage (O-demethylation) to yield the corresponding phenol (B47542). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting phenol is a versatile intermediate that can be converted into a wide array of other functional groups. For example, it can be re-alkylated with different alkyl halides to generate new ether analogues (O-alkylation) or used in reactions such as the Williamson ether synthesis.

Another advanced strategy is ipso substitution, where the entire methoxy group is replaced by another substituent at the same position (the ipso carbon). This transformation can be challenging but offers a direct route to novel structures. For instance, studies have shown that ortho-methoxythiobenzamides can undergo cyclization to form benzothiazoles via ipso substitution of the methoxy group, demonstrating the feasibility of displacing this substituent under specific reaction conditions. nih.gov

Diversification at the Methyl-Substituted Benzene Ring Positions

The core of this compound is a substituted benzene ring. The synthesis of this core, 4-methoxy-3-methylbenzoic acid, is a critical first step. One potential route begins with a commercially available starting material like 3-hydroxy-4-methylbenzoic acid. This precursor can undergo methylation to yield the desired 4-methoxy-3-methylbenzoic acid. A common method for such a transformation is the use of a methylating agent, such as dimethyl sulphate, in the presence of a base. google.com

Alternatively, the synthesis could commence from a different starting material, such as 3-methoxy-4-methylcyano-benzene, which can be prepared from 3-methoxy-4-methylbenzoic acid. prepchem.com The cyano group can then be hydrolyzed to a carboxylic acid. Another approach involves the ortho-methylation of an anisole derivative. uoc.grresearchgate.netnih.gov For instance, 4-methoxybenzoic acid could potentially be methylated at the 3-position, although controlling regioselectivity in such reactions can be challenging. rsc.orggoogle.com

Once the substituted benzoic acid is obtained, the formation of the N-ethylamide bond is typically achieved through the reaction of the carboxylic acid with ethylamine. This amidation reaction can be facilitated by activating the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then react with ethylamine to form the desired this compound. youtube.com Direct condensation of the carboxylic acid and amine is also possible using coupling agents or under specific catalytic conditions. researchgate.netnih.govresearchgate.netnih.gov

A variety of methods exist for the N-alkylation of amides with alcohols, which could also be a potential, though less direct, route to the final product. nih.govrsc.org These methods often employ transition metal catalysts.

Table 1: Representative Methods for the Synthesis of Substituted Benzamides

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Benzoic acid | Urea, Boric acid | Benzamide | 51-65 | youtube.com |

| Benzoic acid derivatives | Amines, Diatomite earth@IL/ZrCl4, Ultrasonic irradiation | Benzamides | High | researchgate.net |

| Benzoyl chloride | Ammonia | Benzamide | 72.6 | youtube.com |

| Benzamides | Alcohols, Cobalt-nanocatalysts | N-alkylated amides | 78-85 | nih.gov |

This table presents generalized yields for benzamide synthesis, as specific yields for this compound are not available.

Introduction of Heterocyclic Moieties (e.g., Quinazoline (B50416), Thiazole (B1198619), Pyrazole) onto the Benzamide Scaffold

The introduction of heterocyclic moieties onto the this compound scaffold can lead to the generation of novel compounds with potentially interesting chemical properties. The strategies for attaching these heterocycles typically involve reactions that form a new bond between the benzamide core and the heterocyclic ring system.

Quinazoline Derivatives:

Quinazolines are bicyclic heterocyclic compounds. wikipedia.org A common method for the synthesis of quinazolinone derivatives, which are closely related to quinazolines, involves the reaction of an anthranilamide with an aldehyde or a benzoyl chloride. orientjchem.orgnih.gov To attach a quinazoline moiety to our target benzamide, one could envision a strategy where a derivative of this compound bearing a reactive group, such as an amino or a carboxyl group on the benzene ring, is reacted with a suitable quinazoline precursor. For instance, a derivative of our benzamide with an amino group at a suitable position could react with a 2-chlorobenzoyl chloride to initiate the formation of a quinazolinone ring. A recent study described the synthesis of (quinazolin-6-yl)benzamide derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance, highlighting the relevance of this scaffold. nih.gov

Thiazole Derivatives:

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. The Hantzsch thiazole synthesis is a classic method for the formation of this ring system, typically involving the reaction of an α-haloketone with a thioamide. bepls.com To incorporate a thiazole ring onto the this compound scaffold, a derivative of the benzamide containing a thioamide group could be synthesized. This thioamide derivative could then be reacted with an appropriate α-haloketone to construct the thiazole ring. Alternatively, a pre-formed thiazole with a reactive functional group, such as an amino group, could be coupled with 4-methoxy-3-methylbenzoic acid to form the benzamide. Several studies have reported the synthesis of thiazol-2-yl benzamide derivatives. nih.govresearchgate.net

Table 2: Examples of Thiazole-Benzamide Synthesis

| Benzamide Precursor | Thiazole Precursor/Reagent | Product Class | Reference |

| Substituted benzoic acid | 2-Aminothiazole derivatives | Thiazol-2-yl benzamides | nih.gov |

| --- | Thioamides, α-haloketones | Thiazole derivatives | bepls.com |

| --- | Thiosemicarbazide, Aldehydes, N-bromosuccinimide | Benzothiazole derivatives | bepls.com |

Pyrazole (B372694) Derivatives:

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. The synthesis of pyrazole-containing benzamides can be achieved through various routes. One common approach involves the reaction of a β-diketone with a hydrazine (B178648) derivative. To apply this to our target molecule, a derivative of this compound containing a β-dicarbonyl moiety could be synthesized and then reacted with hydrazine or a substituted hydrazine. Another strategy involves the use of a pre-formed pyrazole with a reactive group, such as an amino group, which can then be acylated with 4-methoxy-3-methylbenzoyl chloride. There are reports on the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide and other pyrazolyl benzenesulfonamide (B165840) derivatives. nih.govnih.govacs.orgmdpi.com

Table 3: Methods for the Synthesis of Pyrazole-Containing Amides

| Precursor 1 | Precursor 2/Reagent | Product Class | Reference |

| N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide | Hydrazine hydrate | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | acs.org |

| Chalcones | Hydrazine hydrate | Pyrazolines | nih.gov |

| β-Ketoesters | Hydrazine derivatives | Pyrazolones | nih.gov |

Structure Activity Relationship Sar Studies of N Ethyl 4 Methoxy 3 Methylbenzamide Derivatives

Influence of N-Alkyl Substitution on Molecular Interactions

The N-alkyl substituent on the amide nitrogen plays a critical role in defining the potency and selectivity of benzamide (B126) derivatives. The size, length, and nature of this alkyl group can significantly impact how the molecule fits into and interacts with the binding pocket of a biological target.

In studies of various classes of biologically active compounds, the length of the N-alkyl chain has been shown to be a determining factor for activity. For instance, in a series of N-alkyl-3-benzylimidazolium iodide salts, the length of the alkyl chain influenced the compound's physical properties and intermolecular interactions. researchgate.net Similarly, research on cannabimimetic indoles demonstrated that an optimal alkyl chain length of five carbons on the indole (B1671886) nitrogen resulted in the highest binding affinity for both CB1 and CB2 receptors. Extending the chain to a heptyl group led to a significant drop in binding, highlighting the sensitivity of the receptor to the size of this substituent. rsc.org

Applying these principles to N-ethyl-4-methoxy-3-methylbenzamide, the ethyl group provides a balance of lipophilicity and steric bulk. Altering this group would likely have profound effects on activity. For example, increasing the chain length from ethyl to propyl or butyl could enhance hydrophobic interactions within a corresponding pocket, potentially increasing potency, as seen in some compound series. Conversely, a shorter methyl group or a bulkier isopropyl group would present a different steric and electronic profile, which could either improve or diminish binding affinity depending on the specific topology of the target protein.

In a study on N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-tuberculosis agents, modifications to the N-alkylphenyl portion were explored, underscoring the importance of this region for biological activity. nih.gov Research on N-alkyl-4-methylamphetamine optical isomers also revealed that lengthening the N-alkyl chain can convert compounds from potent, non-selective releasers at monoamine transporters to more selective agents with different pharmacological profiles. ontosight.ai This suggests that modifying the N-ethyl group in this compound could be a viable strategy to fine-tune its selectivity for a particular biological target.

Impact of Methoxy (B1213986) Group Position and Modification on Biological Activities

The methoxy group at the 4-position of the benzamide ring is a key feature that can significantly influence the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. Its position and potential modifications are critical aspects of the SAR.

The 4-methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring and influence the acidity of the amide proton. This can affect the strength of hydrogen bonds formed with the biological target. Studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter highlighted the importance of the 4-methoxy substituent. nih.gov

In a series of benzimidazole-derived carboxamides, the presence and position of methoxy and hydroxy groups were found to be crucial for their antiproliferative and antioxidant activities. For example, a 2-hydroxy-4-methoxy-substituted derivative showed the most pronounced antiproliferative activity across several cell lines. mdpi.com This indicates that the interplay between a methoxy group and other substituents can lead to potent biological effects.

Modification of the methoxy group, for instance, by converting it to a hydroxyl group, would introduce a hydrogen bond donor and alter the electronic profile of the ring. This could either be beneficial or detrimental to activity. In the development of inhibitors for Mycobacterium tuberculosis, the addition of an electron-rich methoxy group to the phenylethyl ring of a benzamide series improved selectivity without significantly affecting activity against the target. acs.org

The position of the methoxy group is also critical. A study on N-ethyl-3-methoxybenzamide provides a direct comparison to the 4-methoxy isomer. nih.gov Moving the methoxy group from the 4-position to the 3- or 2-position would alter the molecule's dipole moment and the spatial arrangement of its hydrogen-bonding vectors, likely leading to a different binding orientation and affinity. For instance, in the context of 5-HT4 receptor agonists, 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides have been studied, where the 2-methoxy group is part of the key pharmacophore for high affinity. uq.edu.aunih.gov

The following table presents data on the inhibitory activity of benzamide derivatives against the choline transporter, illustrating the effect of modifications to the aromatic ring, including the methoxy group.

Table 1: Inhibitory Activity of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Derivatives against Choline Transporter (CHT)

| Compound | R Group (at position 3) | Amide Moiety | IC50 at 100 nM Choline (µM) | IC50 at 10 µM Choline (µM) |

|---|---|---|---|---|

| 10l | -O-(piperidin-4-yl) | N-benzyl | 5.3 | 1.5 |

| 10m | -O-(1-methylpiperidin-4-yl) | N-benzyl | 0.28 | 0.17 |

| 10n | -O-(1-methylpiperidin-3-yl) | N-benzyl | 1.4 | 0.5 |

| 10q | -O-(CH2)2-piperidin-1-yl | N-benzyl | 0.76 | 0.53 |

| 10r | -O-(CH2)2-morpholino | N-benzyl | 6.12 | 1.77 |

| 10v | -OH | N-benzyl | >25 | >25 |

Data sourced from a study on choline transporter inhibitors. nih.gov

Role of Aromatic Ring Substitution Patterns (e.g., Methyl Group Position)

The substitution pattern on the aromatic ring, including the position of the methyl group in this compound, is a critical determinant of biological activity. The relative positions of the substituents affect the electronic distribution and steric profile of the molecule, thereby influencing its interaction with a receptor.

In the case of this compound, the 3-methyl group is positioned ortho to the 4-methoxy group and meta to the amide functionality. This methyl group, being weakly electron-donating, can subtly influence the electronic nature of the ring. More significantly, its steric bulk can dictate the preferred conformation of the adjacent methoxy group and influence how the molecule sits (B43327) in a binding pocket.

SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have shown that substitutions at the C-5 position of the benzamide core (equivalent to the 3-position in the target compound if the amide is at C-1) are crucial. In one instance, replacing a morpholine (B109124) moiety with a smaller, lipophilic methyl group at this position resulted in a more active compound, although with increased cytotoxicity. acs.org This highlights that even a small methyl group can have a significant impact on activity.

The following table shows the activity of C-5 substituted benzamides against M. tuberculosis.

Table 2: Anti-tubercular Activity of C-5 Substituted Benzamides

| Compound | Substitution at C-5 | IC90 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 2 | Morpholine | >25 | >50 | - |

| 4b | Methyl | 0.62 | 33 | 53 |

| 4s | Methyl thiazole (B1198619) | 2.3 | >20 | >9 |

| 4t | Methyl thiazole | 3.1 | 33 | 11 |

Data sourced from a study on Mycobacterium tuberculosis QcrB inhibitors. acs.org

Furthermore, a novel anti-HBV agent, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, shares a similar 3,4-substitution pattern. This compound demonstrated potent antiviral activity, suggesting that this particular substitution pattern on the benzamide ring is favorable for certain biological activities. pharmacy180.com

The interplay between the 3-methyl and 4-methoxy groups is also important. Shifting the methyl group to other positions, such as the 2- or 5-position, would alter the steric and electronic environment around the amide and methoxy groups, likely leading to different biological activities. For example, a substituent at the 2-position (ortho to the amide) could force the amide group out of the plane of the aromatic ring, significantly changing the molecule's conformation.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional shape of a molecule, dictated by its conformational preferences and stereochemistry, is fundamental to its interaction with a biological target. For this compound, key conformational features include the rotation around the C(aryl)-C(O) bond and the C(O)-N bond.

The rotation around the amide C-N bond in N-substituted benzamides is known to be restricted due to the partial double-bond character of this bond. mdpi.com This can lead to the existence of cis and trans conformers, which often have different energy levels and can exhibit distinct signals in NMR spectra. The preferred conformation can be influenced by the nature of the N-alkyl substituent and other groups in the molecule. For N-ethylformamide, a simpler analogue, different conformers have been identified and characterized using rotational spectroscopy. nih.govcsic.es

The rotation around the C(aryl)-C(O) bond determines the dihedral angle between the plane of the aromatic ring and the amide group. This angle is influenced by the substitution pattern on the aromatic ring. Ortho substituents can cause steric hindrance, forcing the amide group to twist out of the plane of the ring. In a study of ortho-substituted N-methylbenzamides, an ortho-fluoro substituent was found to form a hydrogen bond with the amide proton, influencing the backbone rigidity, while an ortho-chloro substituent's effect was mainly steric. nih.gov For this compound, the 3-methyl group is not in the ortho position, so a planar or near-planar conformation between the aromatic ring and the amide group is more likely. Theoretical studies on N-methylbenzamide have shown a potential energy minimum at a dihedral angle of around ±28°. researchgate.net

The substituents on the aromatic ring also have their own conformational freedom. The 4-methoxy group can rotate, and its preferred orientation relative to the ring can be influenced by the adjacent 3-methyl group. These conformational subtleties can have a significant impact on how the molecule presents its binding epitopes to a receptor.

While this compound itself is achiral, the introduction of chiral centers, for instance by modifying the N-ethyl group or adding a chiral substituent to the aromatic ring, would necessitate stereochemical considerations. The different stereoisomers would likely exhibit different biological activities, as is common for chiral drugs.

Rational Design Principles for Novel Benzamide Analogues

The development of novel benzamide analogues with improved potency, selectivity, and pharmacokinetic properties relies on the application of rational design principles, guided by SAR data.

One common strategy is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For this compound, one could replace the 3-methyl group with other small alkyl groups, a halogen, or a cyano group to probe the steric and electronic requirements of the binding site. The 4-methoxy group could be replaced with other hydrogen bond acceptors or small alkyl groups.

Scaffold hopping is another powerful technique where the core benzamide structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property and pharmacokinetic profiles.

Structure-based drug design , which utilizes the three-dimensional structure of the target protein, is a highly effective rational design approach. If the structure of the biological target for this compound is known, docking studies can be performed to predict the binding mode of different analogues. This can help in designing new compounds with improved interactions with the target. For example, the design of dopamine (B1211576) D3 receptor selective ligands has been guided by the crystal structure of the receptor, allowing for the design of compounds that exploit differences in the binding pockets of D2 and D3 receptors. nih.gov

Finally, SAR-guided iterative synthesis is a fundamental principle. The biological data obtained from an initial set of compounds, such as those presented in the tables above, can inform the design of the next generation of analogues. For example, if a particular substitution is found to be beneficial for activity, further modifications can be made around that position to optimize the interaction. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Molecular Mechanisms of Action and Biological Target Engagement Preclinical Focus

Investigation of Molecular Targets and Pathways

While direct experimental data on N-ethyl-4-methoxy-3-methylbenzamide is limited, the broader class of benzamide (B126) derivatives has been the subject of extensive research, revealing key molecular targets and pathways that are likely relevant to this specific compound.

Substituted benzamides have been investigated for their potential to inhibit various enzymes. A notable example is a series of N-substituted benzamide derivatives, designed based on the structure of the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), which have demonstrated anti-proliferative activity against several cancer cell lines. researchgate.net Molecular docking studies of these derivatives suggest that they bind to HDACs, indicating that enzyme inhibition is a potential mechanism of action for this class of compounds. researchgate.net

Another area of investigation for benzamide derivatives is their interaction with ATP-binding cassette (ABC) transporters, which are enzymes that play a crucial role in multidrug resistance in cancer. The novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in colon cancer cell lines. nih.gov This suggests that this compound could also potentially modulate the activity of such efflux pumps.

Although direct studies on the kinase or esterase inhibitory activity of this compound are not available, the diverse biological activities of structurally related compounds warrant further investigation into its enzyme inhibition profile.

A significant body of evidence points towards sigma receptors as a primary target for benzamide derivatives. Sigma receptors, which are non-opiate, membrane-bound proteins, are overexpressed in various tumor types, making them an attractive target for both diagnostic imaging and therapeutic intervention. aacrjournals.org

Preclinical studies on radioiodinated benzamides, structurally similar to this compound, have demonstrated high affinity for sigma receptors. For instance, N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) has been shown to bind with high affinity to sigma-1 sites. aacrjournals.org The binding affinities of several benzamide derivatives for sigma-1 and sigma-2 receptors have been characterized, highlighting the potential for these compounds to modulate sigma receptor-mediated signaling pathways. aacrjournals.orgnih.gov

The structural similarities between these studied benzamides and this compound strongly suggest that it may also exhibit affinity for sigma receptors. The table below summarizes the binding affinities of some representative benzamide derivatives for sigma receptors.

| Compound | Sigma-1 Receptor Affinity (Ki, nM) | Sigma-2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) | 11.8 | 206 | aacrjournals.org |

| 4-IPAB | 2.57 | 205 | aacrjournals.org |

| 2-IBP | 1.64 | 29.6 | aacrjournals.org |

| Fluoroalkylether Substituted Benzamide (analogue 3a) | 6.26 | 10.2 | nih.gov |

Cellular Uptake and Subcellular Localization Studies (In Vitro Models)

The cellular uptake of benzamide derivatives has been investigated in the context of their potential as imaging agents and therapeutics. Studies with radioiodinated benzamides, such as [¹²⁵I]PIMBA, have demonstrated dose-dependent binding and uptake in cancer cell lines. aacrjournals.org For example, in DU-145 human prostate cancer cells, which express sigma receptors, [¹²⁵I]PIMBA showed high-affinity binding. aacrjournals.org

While the specific cellular uptake and subcellular localization of this compound have not been experimentally determined, the lipophilic nature of the benzamide core structure suggests that it can cross cell membranes. nih.gov The subcellular distribution would likely be influenced by its affinity for specific intracellular targets, such as the endoplasmic reticulum-associated sigma receptors. nih.gov Further studies using techniques like fluorescence microscopy with a labeled version of the compound would be necessary to elucidate its precise subcellular localization.

Modulation of Biological Processes in Preclinical Models (e.g., Antiproliferation, Antimicrobial Effects)

The ability of substituted benzamides to modulate biological processes, particularly in the context of cancer, is an active area of research. Numerous studies have reported the antiproliferative and cytotoxic effects of novel N-substituted benzamides against various cancer cell lines. researchgate.netlcsciences.comnih.gov

For instance, a series of N-substituted (indole or indazole) benzamides were found to inhibit the adhesion, migration, and invasion of osteosarcoma cells in vitro. lcsciences.com Another study on substituted 2-hydroxy-N-(arylalkyl)benzamides demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov The antiproliferative activity of these compounds is often evaluated by determining their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

The table below presents the in vitro antiproliferative activity of some N-substituted benzamide derivatives against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative 13h | MCF-7 (Breast Cancer) | Comparable to MS-275 | researchgate.net |

| Benzamide Derivative 13k | A549 (Lung Cancer) | Comparable to MS-275 | researchgate.net |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | G361 (Melanoma) | Single-digit micromolar | nih.gov |

Regarding antimicrobial effects, while the broader class of sulfonamides has shown promise, specific data on the antimicrobial activity of this compound is not currently available in the scientific literature.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-ethyl-4-methoxy-3-methylbenzamide, this can be used to predict its interaction with a biological target, such as a protein or enzyme.

Molecular docking simulations can predict how this compound fits into the binding site of a target protein. The simulation software calculates the most stable binding poses, or "binding modes," and estimates the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in studies of other substituted benzamides, molecular docking has been used to predict their binding affinities with targets like the Cholesteryl Ester Transfer Protein (CETP) and Topoisomerase enzymes. nih.govresearchgate.netresearchgate.net These studies generate data that can be tabulated to compare the predicted binding affinities of a series of related compounds.

Table 1: Hypothetical Docking Scores of this compound and Analogs against a Target Protein

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |

| This compound | -8.5 | High |

| Analog 1 (N-propyl-4-methoxy-3-methylbenzamide) | -8.2 | High |

| Analog 2 (N-ethyl-3-methoxy-4-methylbenzamide) | -7.6 | Moderate |

| Analog 3 (N-ethyl-4-hydroxy-3-methylbenzamide) | -7.9 | Moderate-High |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's binding site that interact with the ligand. bohrium.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Pharmacophore modeling, which is often used in conjunction with molecular docking, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For benzamide (B126) derivatives, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. researchgate.netbohrium.com

Table 2: Predicted Interactions between this compound and a Hypothetical Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 252 | Hydrogen Bond (with C=O) | 2.1 |

| LEU 310 | Hydrophobic | 3.5 |

| PHE 314 | Hydrophobic | 3.8 |

| ASN 405 | Hydrogen Bond (with N-H) | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic properties of molecules. mdpi.com These calculations provide a deeper understanding of the molecule's structure, reactivity, and spectroscopic properties.

DFT calculations can be used to determine the optimized geometry of this compound, including bond lengths and angles. mdpi.com This information is fundamental for understanding the molecule's three-dimensional shape and how it might interact with other molecules. Furthermore, electronic properties such as the distribution of electron density and dipole moment can be calculated, which are important for predicting its solubility and permeability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is used to predict the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and positive potential around the amide hydrogen.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic nature of molecules like this compound. These methods allow researchers to explore the molecule's accessible shapes (conformations) and how it interacts with its biological target over time.

Conformational Analysis: The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve identifying its stable low-energy conformations. This is crucial as only specific conformations may be able to bind effectively to a biological receptor. Techniques such as quantum mechanics (QM) and molecular mechanics (MM) are employed to calculate the potential energy of different spatial arrangements of the atoms, revealing the most probable shapes the molecule will adopt. For instance, studies on other benzamide derivatives have utilized Density Functional Theory (DFT) for conformational and reactivity analysis. tandfonline.com

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior in a simulated biological environment, such as in solution or bound to a protein. rsc.org These simulations track the movements of atoms and molecules over time, offering insights into the stability of the molecule's conformation and its interactions with surrounding molecules. mdpi.comnih.gov For this compound, an MD simulation could reveal how it approaches and binds to a target protein, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern this binding. mdpi.comnih.gov

Research on a series of aryl benzamide derivatives as allosteric modulators of the mGluR5 receptor has demonstrated the utility of MD simulations. mdpi.comnih.gov These simulations, often run for nanoseconds or longer, can elucidate the binding modes of ligands and the conformational changes in the receptor upon binding. mdpi.com For example, a 20,000 ps MD simulation was used to explore the dynamic conformational diversity of a ligand-receptor complex. mdpi.com Such studies can help to understand the mechanism of action and guide the design of improved benzamide analogues.

A hypothetical application of these techniques to this compound is presented in the table below, illustrating the type of data that would be generated.

| Computational Method | Parameter | Hypothetical Value for this compound | Significance |

| DFT (B3LYP/6-31G)* | Dihedral Angle (C-C-N-C) | 15° | Determines the relative orientation of the amide group and the benzene (B151609) ring. |

| Molecular Dynamics | RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's conformation when bound to the receptor. |

| Molecular Dynamics | Number of Hydrogen Bonds | 2-3 | Identifies key interactions stabilizing the ligand-receptor complex. |

In Silico Screening and Virtual Library Design for Benzamide Analogues

In silico screening and the design of virtual libraries are pivotal in modern drug discovery for identifying novel and potent benzamide analogues. These computational strategies allow for the rapid evaluation of large numbers of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.

In Silico Screening: This process involves computationally evaluating a large database of virtual compounds to identify those that are likely to bind to a specific biological target. For benzamide analogues, this could involve techniques like molecular docking, where virtual compounds are fitted into the binding site of a target protein to predict their binding affinity and mode. mdpi.comnih.gov Pharmacophore modeling is another approach where the essential three-dimensional arrangement of chemical features required for biological activity is defined and used to screen for molecules that match this pattern. tandfonline.com

For example, a virtual screening study of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) identified promising candidates with superior predicted activities and high docking scores. tandfonline.com Similarly, a study on benzamide derivatives as glucokinase activators utilized virtual screening of the ZINC database to identify a hit compound with a high docking score. nih.gov

Virtual Library Design: Based on the structural information gathered from conformational analysis, MD simulations, and in silico screening, virtual libraries of novel benzamide analogues can be designed. This involves systematically modifying the core benzamide scaffold of a compound like this compound to explore the chemical space and identify derivatives with potentially improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are often employed in this process. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on a set of known active and inactive compounds. mdpi.comnih.govtandfonline.com These models can then be used to predict the activity of newly designed virtual compounds. For instance, a 3D-QSAR study on aryl benzamide derivatives yielded a CoMSIA model with good predictive ability, which was then used to predict the activities of newly designed analogues. mdpi.comnih.gov

The table below illustrates the kind of data generated from such in silico screening and QSAR studies on benzamide derivatives.

| Computational Approach | Model/Parameter | Value from Benzamide Analogue Studies | Implication for Virtual Library Design |

| 3D-QSAR (CoMSIA) | q² (cross-validated R²) | 0.740 tandfonline.com | Indicates a model with good predictive power for compound activity. |

| 3D-QSAR (CoMSIA) | r²_pred (predictive R²) | 0.824 tandfonline.com | Demonstrates the model's ability to accurately predict the activity of new compounds. |

| Molecular Docking | Docking Score (kcal/mol) | -11.17 nih.gov | A lower docking score suggests a stronger predicted binding affinity to the target. |

| Virtual Screening | Hit Identification | ZINC08974524 nih.gov | Identifies a specific novel compound from a large database for further investigation. |

By leveraging these computational and theoretical chemistry applications, researchers can accelerate the discovery and development of novel benzamide-based therapeutic agents, including derivatives of this compound, with optimized pharmacological profiles.

Analytical Methodologies for N Ethyl 4 Methoxy 3 Methylbenzamide Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the N-ethyl-4-methoxy-3-methylbenzamide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR data provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a related compound, N-ethyl-4-methoxybenzamide, the ¹H NMR spectrum shows characteristic signals corresponding to the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), and the aromatic protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For instance, in a similar compound, N-methylbenzamide, the ¹³C NMR spectrum reveals signals for the methyl carbon, the amide carbonyl carbon, and the aromatic carbons. chemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Compound (4-Methoxybenzaldehyde)

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 3 | 146.00 | s |

| 6 | 146.00 | s |

| 4 | 132.49 | s |

| 9 | 132.49 | s |

| 5 | 131.13 | s |

| 10 | 124.74 | s |

Data sourced from the Human Metabolome Database for a structurally related compound and is for illustrative purposes. hmdb.ca

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

For N-ethyl-4-methoxybenzamide, the exact mass is 179.09463 u. ufz.de The mass spectrum would show a molecular ion peak corresponding to this mass. Analysis of the fragmentation pattern can help to confirm the structure, for example, by showing the loss of the ethyl group or other characteristic fragments. In the mass spectrum of the related N-ethyl-N-(3-methylphenyl)-4-butyl-benzamide, characteristic fragments are observed that help to identify the different parts of the molecule. nist.gov

Table 2: Mass Spectrometry Data for N-ethyl-4-methoxybenzamide

| Parameter | Value |

|---|---|

| Compound Name | N-ethyl-4-methoxybenzamide |

| Formula | C₁₀H₁₃NO₂ |

| Exact Mass | 179.09463 u |

| Molecular Weight | 179.22 g/mol |

| Ionization Mode | ESI (Positive) |

| Precursor Type | [M+H]⁺ |

| Precursor m/z | 180.1019 |

Infrared (IR) Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a similar aromatic compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, has been studied to understand its electronic properties. researchgate.net For this compound, the spectrum would be expected to show absorptions characteristic of the substituted benzene (B151609) ring.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its amount.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. bldpharm.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). ufz.de The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. For instance, a published method for the related compound N-ethyl-4-methoxybenzamide on a C18 column showed a retention time of 5.6 minutes. ufz.de By comparing the peak area of the sample to that of a known standard, the purity and concentration can be accurately determined.

Table 3: HPLC Method Parameters for a Related Compound (N-ethyl-4-methoxybenzamide)

| Parameter | Details |

|---|---|

| Instrument | LC-ESI-QFT |

| Column | XBridge C18, 3.5 µm, 2.1x50mm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 200 µL/min |

| Retention Time | 5.6 min |

Data sourced from MassBank. ufz.de

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Once the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment into a pattern of characteristic charged ions. The mass-to-charge ratio (m/z) and relative abundance of these fragments create a unique mass spectrum, which acts as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight, although this peak may be weak in some cases. libretexts.org The fragmentation pattern is predictable based on the structure, involving cleavages at the amide bond, loss of the ethyl group, and fragmentation of the aromatic ring. libretexts.orgmiamioh.edu For instance, common fragmentation pathways for N-substituted benzamides include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. libretexts.org Analysis of a structurally similar compound, N-ethyl-4-methoxybenzamide, shows characteristic fragment ions that can be used to infer the fragmentation of the target compound. ufz.de

Table 1: Illustrative GC-MS Parameters and Expected Fragmentation Data for this compound

| Parameter | Value / Description |

| GC Column | Typically a nonpolar or medium-polarity capillary column (e.g., DB-5ms) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Expected [M]+ | m/z 193 |

| Major Fragments | Fragments corresponding to the loss of the ethyl group (-CH2CH3), the methoxy group (-OCH3), and cleavage yielding the benzoyl cation. |

This table is illustrative. Actual parameters may vary based on the specific instrument and analytical goals.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. rsc.org It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. sielc.com

To monitor the synthesis of this compound, small aliquots are taken from the reaction mixture at various time intervals. These are spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. chemistryhall.comsilicycle.com Alongside the reaction mixture, spots of the starting materials (e.g., 4-methoxy-3-methylbenzoic acid and ethylamine) and, if available, a pure standard of the this compound product are also applied. sielc.com

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (eluent). silicycle.com The eluent travels up the plate by capillary action, separating the components of the spots based on their polarity. chemistryhall.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger affinity for the polar silica gel and move shorter distances. chemistryhall.com For N-substituted benzamides, a common starting eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). nih.govoperachem.com Since amides can be basic and sometimes show streaking on acidic silica gel, adding a small amount of a base like triethylamine (B128534) (e.g., 0.5-2%) to the eluent can improve the separation and result in sharper spots. chemistryhall.comsilicycle.com

After development, the spots are visualized, commonly under a UV lamp, as aromatic compounds like this compound absorb UV light at 254 nm. operachem.com The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, has appeared and its intensity is no longer increasing. nih.gov

Table 2: Example TLC System for Monitoring Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Triethylamine |

| Visualization | UV light (254 nm) |

| Analyte | Expected Rf Value |

| Starting Material (Acid) | ~0.1-0.2 (more polar, moves less) |

| Product (Amide) | ~0.4-0.5 (less polar than acid, moves further) |

Rf values are illustrative and highly dependent on the exact conditions used.

Column Chromatography for Purification

Following the completion of a synthesis, the crude product mixture often contains unreacted starting materials, byproducts, and residual reagents. Column chromatography is a preparative technique used to purify and isolate this compound from these impurities on a larger scale than TLC. nih.gov

The principle is the same as TLC, but the stationary phase (typically silica gel) is packed into a vertical glass column. The crude product is loaded onto the top of the column, and the eluent is passed through the column under gravity or with positive pressure (flash chromatography). chemistryhall.com The components of the mixture separate into bands that move down the column at different rates.

The choice of eluent is critical and is usually determined by preliminary TLC experiments. silicycle.com A solvent system that provides good separation of the product from impurities on a TLC plate (ideally with an Rf value for the product between 0.2 and 0.4) is adapted for the column. sielc.com For benzamide (B126) derivatives, a gradient of ethyl acetate in hexanes is often effective. nih.gov The purification begins with a lower polarity eluent to wash non-polar impurities through the column, and the polarity is gradually increased to elute the desired compound. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. sielc.com These pure fractions are then combined, and the solvent is removed to yield the purified this compound. While effective, some researchers may opt for recrystallization for amide purification as it can sometimes be more efficient and avoid potential yield loss on the column. researchgate.net

Advanced Analytical Techniques for Complex Mixture Analysis

When this compound needs to be identified or quantified in complex samples such as environmental matrices or biological fluids, more advanced and sensitive techniques are required. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a preferred method. researchgate.net

HPLC operates on principles similar to column chromatography but uses high pressure to force the mobile phase through a column packed with much smaller particles, leading to higher resolution and faster separation times. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is commonly used for compounds like benzamides. sielc.com

When coupled to a mass spectrometer, LC-MS provides both retention time data from the HPLC and mass spectral data for each separated component. This dual detection provides a very high degree of certainty in identification. Modern LC-MS instruments can detect compounds at extremely low concentrations (nanogram per liter or lower). researchgate.net This makes the technique suitable for trace analysis in complex samples where the compound of interest is present among many other substances. researchgate.netbiotage.com

Exploration of Research Applications and Potential Translational Avenues

Utility as Synthetic Intermediates in Organic Synthesis

While specific documented syntheses using N-ethyl-4-methoxy-3-methylbenzamide as an intermediate are scarce, the general reactivity of benzamides makes them versatile building blocks in organic chemistry. The synthesis of N-ethyl-4-methoxybenzamide, a structurally similar compound, is achieved through the reaction of 4-methoxybenzoic acid with ethylamine (B1201723), often facilitated by a coupling agent. ontosight.ai This suggests that this compound could be readily synthesized from 4-methoxy-3-methylbenzoic acid and ethylamine.

Once formed, the amide bond in this compound is relatively stable. However, it can be hydrolyzed under acidic or basic conditions to regenerate the parent carboxylic acid and ethylamine. The aromatic ring, activated by the methoxy (B1213986) group, is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the amide nitrogen and carbonyl oxygen can act as coordination sites for metal catalysts, potentially enabling transformations at other positions of the molecule. For instance, processes for synthesizing N-methyl-3,4-dimethoxyphenylethylamine, an intermediate for the drug Verapamil, start from a substituted benzaldehyde, highlighting the role of similar structures as key intermediates in pharmaceutical synthesis. google.com

Application in Preclinical Drug Discovery and Development (as Lead Compounds or Probes)

The benzamide (B126) scaffold is a well-established pharmacophore found in numerous clinically approved drugs. Substituted benzamides are known to exhibit a wide range of biological activities, often by targeting G protein-coupled receptors or enzymes. For example, amisulpride (B195569), a substituted benzamide, is used for treating dysthymia and the negative symptoms of schizophrenia through its selective antagonism of dopamine (B1211576) D2/D3 receptors. nih.gov

While no preclinical studies have been published specifically for this compound, research on analogous compounds suggests potential avenues for investigation. For instance, a series of fluorinated 6-arylaminobenzamides were synthesized and evaluated as imaging ligands for the sphingosine-1-phosphate-5 (S1P5) receptor, with one derivative, TEFM78, identified as a promising lead compound. ed.ac.uk This indicates that the benzamide core of this compound could serve as a starting point for developing selective ligands for various biological targets. Natural products and their derivatives are often the source of lead compounds in drug discovery, and the structural simplicity of this compound makes it an attractive candidate for chemical modification to optimize pharmacological activity. mdpi.comjetir.org

Table 1: Examples of Biologically Active Benzamide Derivatives

| Compound Name | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Amisulpride | Dopamine D2/D3 receptor antagonist | Antipsychotic, Antidepressant |

| TEFM78 | S1P5 receptor agonist | Neurological imaging |

Research in Agrochemical Science (e.g., Herbicide, Antimicrobial Agents)

Benzamide derivatives are a significant class of compounds in the agrochemical industry, with many commercialized products used as herbicides and fungicides. ontosight.aigoogle.com The mode of action often involves the inhibition of specific enzymes in weeds or fungi that are not present in crop plants or animals. For example, certain benzamide compounds have been patented for their strong herbicidal activity at low application rates. epo.org The structural features of this compound, including the substituted aromatic ring, are consistent with those of known agrochemically active molecules.

In the realm of antimicrobial agents, benzamide derivatives have also shown promise. Studies on newly synthesized N-benzamide derivatives have demonstrated their potential antibacterial activity. nanobioletters.com For instance, N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide, a related amide, was found to be active against Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, other research has highlighted the antifungal properties of novel benzamides. nih.gov Although this compound has not been specifically tested, its structure warrants investigation for potential antimicrobial applications in agriculture or medicine.

Table 2: Agrochemical and Antimicrobial Activity of Related Amide Compounds

| Compound Class/Name | Application | Target Organisms |

|---|---|---|

| Benzamide Derivatives | Herbicide | Various unwanted plants |

| Benzamide Derivatives | Insecticide | Agricultural and horticultural pests |

| N,N-Diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Antibacterial | E. coli, S. aureus |

Investigative Tools for Biological Pathway Elucidation

A key application of novel chemical compounds in biomedical research is their use as probes to investigate biological pathways. By selectively interacting with a specific protein, a small molecule can help to elucidate the function of that protein in a complex cellular process. The ability of substituted benzamides to act as selective dopamine receptor antagonists is a prime example of their use in studying the dopaminergic system. nih.gov

While there is no direct evidence of this compound being used for this purpose, its potential to be modified into selective ligands, as discussed in section 7.2, suggests it could be a valuable starting point for developing such tools. For instance, a radiolabeled version of a selective this compound derivative could be used in positron emission tomography (PET) imaging to map the distribution of its target receptor in the brain. ed.ac.uk Furthermore, the broad-spectrum anti-infective nitazoxanide, a thiazolide, is known to modulate a variety of pathways, including the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system in protozoa and bacteria, demonstrating how small molecules can be instrumental in understanding metabolic and signaling pathways. wikipedia.org

Environmental Fate and Degradation Studies in Model Systems

Understanding the environmental fate of synthetic chemicals is crucial for assessing their potential ecological impact. This involves studying their persistence, mobility, and transformation in environmental matrices like soil and water.

Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as photolysis (by sunlight) and hydrolysis (reaction with water). The rate of these processes depends on the chemical structure of the compound and environmental conditions. For benzamides, the amide bond is generally stable to hydrolysis under neutral pH but can be cleaved under strongly acidic or basic conditions. The aromatic ring with a methoxy group may be susceptible to photolytic degradation. Studies on other chemical classes, such as antibiotics, have shown that photolysis can be a significant elimination pathway in surface waters. nih.gov The specific abiotic degradation pathways of this compound have not been reported, but they are expected to be influenced by its substituents.

Biotransformation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is often the primary mechanism for the removal of synthetic chemicals from the environment. Studies on benzamide have shown that it can undergo biotransformation at the water-sediment interface. acs.org The rate and products of biotransformation depend on the microbial community present and the environmental conditions (e.g., oxygen levels). For this compound, likely biotransformation pathways could include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, and N-dealkylation of the ethyl group, eventually leading to the cleavage of the amide bond and mineralization.

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of benzamides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. Future research pertinent to N-ethyl-4-methoxy-3-methylbenzamide will undoubtedly focus on the development of more sustainable synthetic routes.

Current Synthetic Approaches: The conventional synthesis of this compound would likely involve the reaction of 4-methoxy-3-methylbenzoic acid with ethylamine (B1201723), often facilitated by a coupling agent, or the conversion of the carboxylic acid to an acid chloride followed by reaction with ethylamine. ontosight.ai